Metalaxyl-M Metalaxyl-M Metalaxyl-M is a methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate that is the more active R-enantiomer of metalaxyl. A systemic fungicide, it is active against phytopathogens of the order Peronosporales and is used to conrtrol Pythium in a number of vegetable crops. It has a role as an agrochemical. It is a methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate, a D-alanine derivative, an acylamino acid fungicide and an anilide fungicide. It is functionally related to a D-alanine. It is an enantiomer of a (S)-metalaxyl.
Brand Name: Vulcanchem
CAS No.: 70630-17-0
VCID: VC21268200
InChI: InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1
SMILES: CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

Metalaxyl-M

CAS No.: 70630-17-0

Cat. No.: VC21268200

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Metalaxyl-M - 70630-17-0

Specification

Description Metalaxyl-M is a methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate that is the more active R-enantiomer of metalaxyl. A systemic fungicide, it is active against phytopathogens of the order Peronosporales and is used to conrtrol Pythium in a number of vegetable crops. It has a role as an agrochemical. It is a methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate, a D-alanine derivative, an acylamino acid fungicide and an anilide fungicide. It is functionally related to a D-alanine. It is an enantiomer of a (S)-metalaxyl.
CAS No. 70630-17-0
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name methyl (2R)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate
Standard InChI InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1
Standard InChI Key ZQEIXNIJLIKNTD-GFCCVEGCSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)COC
SMILES CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC
Canonical SMILES CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

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